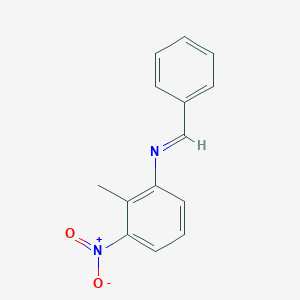

N-benzylidene-2-methyl-3-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O2 |

|---|---|

Molecular Weight |

240.26 g/mol |

IUPAC Name |

N-(2-methyl-3-nitrophenyl)-1-phenylmethanimine |

InChI |

InChI=1S/C14H12N2O2/c1-11-13(8-5-9-14(11)16(17)18)15-10-12-6-3-2-4-7-12/h2-10H,1H3 |

InChI Key |

YXFRPYWFUPBJRY-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=CC=C2 |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])N=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for N Benzylidene 2 Methyl 3 Nitroaniline

The primary and most direct route for the synthesis of N-benzylidene-2-methyl-3-nitroaniline is through a condensation reaction. This common organic reaction involves the formation of a Schiff base from a primary amine and an aldehyde. rsisinternational.org In this specific case, the reactants are 2-methyl-3-nitroaniline (B147196) and benzaldehyde (B42025).

The reaction mechanism involves the nucleophilic attack of the amino group of 2-methyl-3-nitroaniline on the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form the characteristic imine (C=N) double bond of the Schiff base.

Detailed research findings on the synthesis of structurally similar Schiff bases provide a reliable framework for the preparation of the title compound. A study on the synthesis of a related compound, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, was successfully conducted by reacting 2-methyl-3-nitroaniline with the corresponding aldehyde in ethanol (B145695). nih.gov The mixture was refluxed for several hours, yielding a yellow crystalline product. nih.gov Similarly, other studies have shown the successful synthesis of Schiff bases from benzaldehyde and nitroaniline isomers in an ethanol medium, sometimes with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction. researchgate.net

The table below outlines the components and conditions for a typical synthesis.

Table 1: Synthesis Parameters for this compound

| Component | Role | Typical Conditions & Rationale |

|---|---|---|

| 2-Methyl-3-nitroaniline | Reactant (Amine) | The primary amine source providing the nitrogen for the imine bond. |

| Benzaldehyde | Reactant (Aldehyde) | The carbonyl compound that reacts with the amine. |

| Ethanol | Solvent | A common solvent that effectively dissolves both reactants and facilitates the reaction. It is also suitable for subsequent recrystallization. nih.govresearchgate.net |

| Glacial Acetic Acid | Catalyst (Optional) | A small amount can be added to protonate the aldehyde's carbonyl group, making it more electrophilic and speeding up the reaction. researchgate.net |

Purification and Isolation Strategies for N Benzylidene 2 Methyl 3 Nitroaniline

Following the synthesis, a series of purification and isolation steps are necessary to obtain N-benzylidene-2-methyl-3-nitroaniline in a pure, crystalline form. The strategies are based on the compound's likely physical properties as a solid that is soluble in hot organic solvents and less soluble at room temperature.

Initial Isolation Upon completion of the reaction, the mixture is typically cooled. If the product is sufficiently insoluble in the cooled solvent, it will precipitate out as a crude solid. researchgate.net This solid is then collected from the solution using standard laboratory filtration techniques.

Washing The collected crude product is often washed with a small amount of cold solvent, such as ethanol (B145695), to remove any remaining soluble starting materials or by-products. nih.gov

Recrystallization Recrystallization is the most effective method for purifying the crude product. This technique relies on the differences in solubility between the desired compound and impurities. For a compound like this compound, ethanol is a suitable solvent for recrystallization. rsisinternational.orgnih.gov The process involves dissolving the crude solid in a minimum amount of hot ethanol to create a saturated solution. researchgate.net The solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities tend to remain dissolved in the solvent. The purified crystals are then collected by filtration and dried at room temperature. rsisinternational.orgresearchgate.net

The table below details the common steps for purification and isolation.

Table 2: Purification and Isolation Strategy

| Step | Reagent/Technique | Purpose |

|---|---|---|

| 1. Cooling | Ice Bath / Room Temp. | To induce precipitation of the crude product from the reaction solvent. researchgate.net |

| 2. Filtration | Vacuum or Gravity Filtration | To separate the solid crude product from the liquid reaction mixture. |

| 3. Washing | Cold Ethanol | To rinse away soluble impurities from the surface of the crude product crystals. nih.gov |

| 4. Recrystallization | Hot Ethanol | To dissolve the crude product and form a saturated solution from which pure crystals can form upon cooling. researchgate.net |

| 5. Crystal Collection | Filtration | To separate the purified, crystalline product from the mother liquor. |

Structural Elucidation and Crystallographic Analysis of N Benzylidene 2 Methyl 3 Nitroaniline

Single Crystal X-ray Diffraction Studies

No experimental data is available.

No experimental data is available.

No experimental or computational studies on the conformational isomers and their energetic preferences for this specific compound were found.

Supramolecular Architecture and Intermolecular Interactions in N-benzylidene-2-methyl-3-nitroaniline Crystals

Without a determined crystal structure, the hydrogen bonding network cannot be described.

The presence and nature of π-π stacking interactions are unknown without experimental crystallographic data.

Quantitative Assessment of Intermolecular Contacts via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed breakdown of the close contacts that govern the supramolecular architecture. For this compound, this analysis reveals the percentage contributions of various intermolecular interactions, offering insights into the forces that stabilize the crystal packing.

The analysis is performed by generating a surface around the molecule where the contribution from the molecule's electron density is equal to the contribution from all other molecules in the crystal. By color-coding this surface based on the distance of atoms from it, and by decomposing the surface into a 2D "fingerprint" plot, the relative prevalence of different types of atomic contacts can be quantified.

The quantitative contributions of the most significant intermolecular contacts for a representative Schiff base, derived from Hirshfeld surface analysis, are summarized in the table below. This data provides a model for understanding the expected interactions in this compound.

| Intermolecular Contact | Percentage Contribution (%) |

|---|---|

| H···H | ~30-62 |

| O···H / H···O | ~7-39 |

| C···H / H···C | ~5-22 |

| C···C | ~7 |

| N···H / H···N | ~9-14 |

| O···C / C···O | ~1 |

The data indicates that hydrogen-hydrogen contacts often account for the largest portion of the molecular surface, a common feature in organic molecules. The significant contribution from oxygen-hydrogen contacts underscores the importance of hydrogen bonding, likely involving the nitro group, in directing the crystal packing. The carbon-hydrogen contacts are indicative of weaker C-H···π interactions, which also play a role in stabilizing the structure.

Powder X-ray Diffraction for Polycrystalline this compound Samples

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature and phase purity of a bulk sample. For this compound, PXRD provides a characteristic diffraction pattern that serves as a fingerprint for its specific crystalline form. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles.

The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), reveals a series of peaks corresponding to the different crystallographic planes in the material. The position and intensity of these peaks are unique to the crystal structure of the compound. This method is crucial for confirming that a synthesized batch of this compound is a single crystalline phase and for identifying any potential polymorphic forms. researchgate.net

In a typical PXRD analysis of a new crystalline compound, the experimental pattern is compared with a pattern simulated from single-crystal X-ray diffraction data, if available, to confirm the bulk purity of the sample. The analysis of related organic compounds, such as various nitroaniline derivatives, demonstrates the utility of PXRD in confirming the crystal system and determining lattice parameters. researchgate.netresearchgate.net

The table below outlines the type of data that would be obtained from a PXRD analysis of a polycrystalline sample of this compound. The specific peak positions and intensities would be unique to this compound.

| Diffraction Angle (2θ) [°] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| Peak 1 Position | Calculated d-spacing | Measured Intensity |

| Peak 2 Position | Calculated d-spacing | Measured Intensity |

| Peak 3 Position | Calculated d-spacing | Measured Intensity |

| ... | ... | ... |

Note: The values in this table are placeholders and would be determined experimentally for this compound.

The sharp, well-defined peaks in the powder pattern would confirm the crystalline nature of the sample. The peak positions can be used to calculate the lattice parameters (a, b, c, α, β, γ) of the unit cell, providing fundamental information about the crystal's dimensions. Furthermore, by comparing the experimental pattern with databases or simulated patterns, the space group and crystal system of this compound can be determined, offering a complete picture of its solid-state structure.

Spectroscopic Characterization of N Benzylidene 2 Methyl 3 Nitroaniline

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Specific experimental FT-IR data for N-benzylidene-2-methyl-3-nitroaniline, which would confirm the presence of key functional groups such as the imine (C=N), nitro (NO₂), and substituted benzene (B151609) rings, is not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Connectivity

The precise chemical shifts, coupling constants, and multiplicity for the protons in this compound are not documented in available literature. This information is crucial for confirming the molecular structure and the connectivity of protons within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Detailed ¹³C NMR data, which would identify the chemical environment of each carbon atom in the this compound structure, could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) and the corresponding electronic transitions (e.g., π→π* and n→π*) for this compound is not present in the accessible scientific literature. This data would provide insights into the conjugated electronic system of the molecule.

Characterization of Absorption Maxima and Electronic Transitions

The electronic absorption spectrum of this compound, a substituted derivative of N-benzylidene-3-nitroaniline, is characterized by distinct absorption bands in the ultraviolet-visible region. These bands are primarily attributed to π → π* and n → π* electronic transitions within the molecule's chromophoric system.

The core structure, N-benzylidene-3-nitroaniline, exhibits significant electronic delocalization across the entire molecule, which is a key feature of Schiff bases. The electronic spectrum is dominated by bands arising from transitions within the benzenoid and azomethine (-CH=N-) groups. The presence of a nitro group (-NO₂) as a strong electron-withdrawing group and the aniline (B41778) nitrogen as an electron-donating group creates a "push-pull" system, leading to intramolecular charge transfer (CT) transitions. researchgate.netulisboa.pt These CT transitions are often responsible for the intense, lower-energy absorption bands in the spectrum.

For the parent compound, (E)-N-benzylidene-3-nitroaniline, the UV absorption maximum (λmax) has been reported. researchgate.net The introduction of a methyl group at the 2-position of the 3-nitroaniline (B104315) ring is expected to modulate these electronic transitions. The methyl group, being weakly electron-donating, can influence the energy levels of the molecular orbitals involved in the transitions, potentially causing a slight shift in the absorption maxima.

The primary electronic transitions observed are:

π → π transitions:* These are high-intensity transitions associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are expected to be prominent due to the extensive conjugated system involving the two aromatic rings and the imine bridge. The most intense, lowest energy band is typically assigned to a charge-transfer transition from the aniline ring (donor) to the nitro-substituted ring (acceptor). ulisboa.ptchemrxiv.org

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen of the imine group) to a π* antibonding orbital. They are typically lower in intensity compared to π → π* transitions.

A study on a series of substituted (E)-N-benzylidene-3-nitrobenzenamines provided spectroscopic data that allows for an understanding of the electronic behavior. researchgate.net While specific data for the 2-methyl derivative was not singled out, the parent compound and other derivatives were analyzed.

| Compound | λmax (nm) | Electronic Transition Type |

|---|---|---|

| (E)-N-Benzylidene-3-nitroaniline | 308.8 | π → π* (Charge Transfer) |

| (E)-N-(4-methoxybenzylidene)-3-nitroaniline | 330.2 | π → π* (Charge Transfer) |

| (E)-N-(4-chlorobenzylidene)-3-nitroaniline | 306.4 | π → π* (Charge Transfer) |

Data sourced from a study on substituted benzylidene-3-nitrobenzenamines, illustrating the electronic transitions. researchgate.net

The data illustrates that electron-donating groups (like methoxy) on the benzylidene ring cause a bathochromic (red) shift, while electron-withdrawing groups (like chloro) cause a hypsochromic (blue) shift. The 2-methyl group on the nitroaniline ring of the target compound would similarly be expected to slightly alter the absorption maximum compared to the unsubstituted parent compound.

Solvent Effects on the Electronic Absorption Spectra of this compound

The electronic absorption spectrum of this compound is expected to exhibit solvatochromism, meaning its absorption maxima will shift in response to changes in the solvent's polarity. researchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule.

The intramolecular charge transfer (ICT) character of the principal π → π* transition is key to understanding the solvent effects. chemrxiv.orgpsu.edu In this transition, there is a significant redistribution of electron density, leading to an excited state that is more polar than the ground state.

The expected solvent effects are as follows:

Polar Solvents: In polar solvents such as ethanol (B145695), acetonitrile, or dimethyl sulfoxide, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. sciencepublishinggroup.comchemrxiv.org This stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the absorption maximum. researchgate.netsciencepublishinggroup.com

Nonpolar Solvents: In nonpolar solvents like cyclohexane (B81311) or n-hexane, the solvation effects are minimal. The absorption maximum in these solvents is considered to be close to the gas-phase value and serves as a baseline.

Studies on similar "push-pull" molecules like p-nitroaniline have extensively documented this behavior. For p-nitroaniline, a distinct red solvatochromic shift of the charge-transfer π → π* state is observed in polar solvents like water. researchgate.netsciencepublishinggroup.com This effect is attributed to the larger dipole moment of the excited state compared to the ground state. psu.edu The same principles apply to this compound due to its analogous electronic structure.

The following table illustrates the expected solvatochromic shifts for a compound with strong intramolecular charge transfer character, based on the behavior of similar molecules.

| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift | Type of Shift |

|---|---|---|---|

| Cyclohexane | 2.02 | Reference (Shorter Wavelength) | Hypsochromic (relative to polar) |

| Dioxane | 2.21 | Slight Red Shift | Bathochromic |

| Acetonitrile | 37.5 | Significant Red Shift | Bathochromic |

| Ethanol | 24.5 | Significant Red Shift | Bathochromic |

| Water | 80.1 | Largest Red Shift | Bathochromic |

This table demonstrates the general principle of solvatochromism on push-pull aromatic systems as described in the literature. researchgate.netchemrxiv.orgsciencepublishinggroup.comchemrxiv.orgmdpi.com

Therefore, the position of the main absorption band of this compound serves as a sensitive probe of the surrounding solvent environment, shifting to longer wavelengths as the polarity of the medium increases.

Computational Chemistry and Quantum Chemical Investigations on N Benzylidene 2 Methyl 3 Nitroaniline

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of N-benzylidene-2-methyl-3-nitroaniline are critical determinants of its chemical and physical properties. Computational chemistry provides powerful tools to explore the molecule's potential energy surface (PES), identifying stable conformers, transition states, and the energy barriers that separate them. This analysis primarily focuses on the torsional or dihedral angles around the key single bonds that connect the aromatic rings to the central imine bridge.

The conformation of N-benzylideneaniline derivatives is largely dictated by the balance between two opposing factors: the steric hindrance between the aromatic rings and the electronic effects of π-conjugation. A planar conformation would maximize the conjugation between the phenyl rings and the C=N double bond, leading to electronic stabilization. However, this planarity is strongly disfavored due to significant steric repulsion, particularly between the hydrogen atom on the imine carbon and the ortho-substituents on the aniline (B41778) ring. Consequently, the molecule adopts a non-planar conformation.

τ1 (C=N-C-C): The torsion angle around the N-C(aniline) bond.

τ2 (C-C=N-C): The torsion angle around the C-C(benzylidene) bond.

Detailed computational studies involving potential energy surface scans are employed to understand the rotational barriers around these bonds. A PES scan involves systematically varying a specific dihedral angle while optimizing the rest of the molecular geometry at each step to calculate the corresponding energy. This process maps out the energy profile of the conformational change, revealing the low-energy conformers (valleys on the PES) and the transition states (saddles on the PES) that connect them.

While a specific PES map for this compound is not extensively documented in the literature, data from closely related structures provide significant insight into its likely conformational preferences. X-ray crystallographic studies of similar N-benzylideneaniline derivatives consistently show a significantly twisted arrangement. rsc.org

For instance, the crystal structure of a related Schiff base, 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, reveals a dihedral angle of 23.16° between the planes of the benzene (B151609) and the thiophene (B33073) rings. nih.gov This deviation from planarity is attributed to packing forces in the crystal. nih.gov Another analogous compound, N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline, exhibits a dihedral angle of 35.65 (12)° between its two aromatic rings.

General computational studies on N-benzylideneaniline itself show that the aniline ring is substantially twisted out of the plane of the C-N=C bridge, with calculated and experimentally observed torsion angles often falling in the range of 40-55°. rsc.org The benzylidene ring, in contrast, tends to have a much smaller twist, indicating that rotation around the N-C(aniline) bond is the more dominant conformational feature.

The potential energy surface for this compound would be expected to show distinct energy minima corresponding to these twisted, stable conformers. The energy barriers to rotation, particularly for the N-C(aniline) bond, would quantify the energy required to force the molecule through a more planar—and sterically hindered—transition state. The presence of the methyl group at the ortho position of the aniline ring is expected to further increase this steric strain, likely resulting in a larger equilibrium dihedral angle compared to the unsubstituted N-benzylideneaniline.

The table below summarizes crystallographically determined dihedral angles for compounds analogous to this compound, which serve as valuable reference points for understanding its molecular conformation.

| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | 23.16 (7) | nih.gov |

| N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline | 35.65 (12) | |

| N-benzylideneaniline | ~55 | rsc.org |

| p-methyl-benzylidene-p-nitroaniline | ~50 | rsc.org |

These data collectively underscore the inherent non-planar nature of the this compound molecule, a fundamental aspect of its structure established through the interplay of steric and electronic effects.

Advanced Optical and Nonlinear Optical Properties of N Benzylidene 2 Methyl 3 Nitroaniline

Linear Optical Properties

The interaction of light with a material without a change in frequency is described by its linear optical properties. These characteristics are fundamental to understanding a material's potential for use in optical devices.

Refractive Indices and Optical Anisotropy of N-benzylidene-2-methyl-3-nitroaniline (Inferred from related NLO compounds)

The refractive index, a measure of how much a material bends light, is a critical parameter for designing optical components. For NLO materials, anisotropy in the refractive index (birefringence) is essential for achieving phase-matching in processes like frequency conversion.

While direct measurements for this compound are not extensively documented, data from the related biaxial crystal, N-benzyl-2-methyl-4-nitroaniline (BNA), provides valuable insight. researchgate.net Researchers have determined the three principal refractive indices for BNA over the visible and near-infrared transparency range by fitting phase-matching data for second harmonic and sum frequency generation. researchgate.net For instance, refined Sellmeier equations have been developed to accurately predict these indices, which is a common practice for characterizing NLO crystals. researchgate.net Polarized reflection spectra have also been used to determine the linear optical parameters, including refractive indices and extinction coefficients, for BNA single crystals. researchgate.net The study of various N-(p-n alkyloxy benzylidene) p-n alkyl aniline (B41778) compounds also shows that refractive indices can be measured using techniques like the thin prism method with a He-Ne laser. researchgate.net

Given the structural similarities, it is inferred that this compound would also exhibit significant optical anisotropy, a characteristic feature of many benzylidene and nitroaniline derivatives. This anisotropy is crucial for controlling the polarization and propagation of light within the material.

Table 1: Inferred Refractive Index Properties of this compound

| Property | Inferred Characteristic | Basis of Inference |

|---|---|---|

| Refractive Index | Expected to have distinct principal refractive indices (nx, ny, nz). | Based on data from N-benzyl-2-methyl-4-nitroaniline (BNA), a biaxial crystal. researchgate.netresearchgate.net |

| Optical Anisotropy | High birefringence is anticipated. | A common feature of organic NLO crystals with asymmetric molecular structures, such as BNA. researchgate.net |

| Dispersion | Refractive indices will vary with wavelength, likely describable by Sellmeier equations. | Standard characteristic for optical materials, with equations refined for BNA. researchgate.net |

Determination of Optical Transparency Window

The optical transparency window defines the wavelength range where a material has minimal absorption and is therefore useful for optical applications. For this compound, this window is primarily determined by electronic transitions at the lower wavelength end (UV cutoff) and vibrational absorptions at the higher end (IR cutoff).

Studies on the related compound N-benzyl-3-nitroaniline (NB3N) show a UV cutoff wavelength at 244 nm, indicating good transparency in the visible and near-infrared regions. bohrium.com The optical band gap for NB3N was calculated to be 4.9 eV. bohrium.com Similarly, research on N-benzyl-2-methyl-4-nitroaniline (BNA) confirms its transparency across the visible and near-infrared spectrum. researchgate.net The presence of the nitro group and the conjugated π-system in this compound will dictate its specific UV cutoff, which is expected to be in a similar region, allowing for applications involving visible and NIR laser sources.

Second-Order Nonlinear Optical (NLO) Phenomena

Second-order NLO effects arise from the nonlinear response of a material's polarization to the electric field of intense light, such as that from a laser. These phenomena are the basis for technologies like frequency doubling and electro-optic modulation.

Second Harmonic Generation (SHG) Efficiency Characterization and Enhancement Strategies

Second Harmonic Generation (SHG) is a process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process is a key metric for NLO materials.

The SHG efficiency of this compound can be inferred from its analogues. For example, N-benzyl-3-nitroaniline (NB3N) single crystals exhibit an SHG efficiency approximately 2.5 times greater than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). bohrium.com The nonlinear optical property of N-benzyl-2-methyl-4-nitroaniline (BNA) has also been confirmed using the Kurtz-Perry powder technique, demonstrating its SHG capability. researchgate.net

Enhancement strategies for SHG in related organic molecules have been explored. One effective method involves fabricating nanofibers. For 2-methyl-4-nitroaniline (B30703) (MNA), incorporating it into electrospun poly(L-lactic acid) nanofibers resulted in a strong enhancement of SHG efficiency. rsc.org The efficiency was found to be highly dependent on the nanofiber diameter, and under optimal conditions, the effective NLO coefficient was two orders of magnitude greater than that of bulk MNA powder. rsc.org Such nanostructuring techniques could be a viable strategy to enhance the NLO response of this compound.

Table 2: Inferred SHG Properties and Enhancement for this compound

| Parameter | Inferred Performance/Strategy | Basis of Inference |

|---|---|---|

| SHG Efficiency | Expected to be significantly higher than KDP. | N-benzyl-3-nitroaniline is 2.5 times more efficient than KDP. bohrium.com |

| Characterization | Kurtz-Perry powder technique is a standard method. | Used for the related compound BNA. researchgate.net |

| Enhancement Strategy | Nanofiber fabrication (e.g., electrospinning). | Shown to dramatically increase SHG in 2-methyl-4-nitroaniline. rsc.org |

Theoretical Calculation of First-Order (β) and Second-Order Hyperpolarizabilities (γ)

The NLO response of a material originates at the molecular level, quantified by the molecular hyperpolarizabilities. The first-order hyperpolarizability (β) is related to second-order macroscopic effects like SHG, while the second-order hyperpolarizability (γ) relates to third-order effects.

Theoretical calculations, often employing Density Functional Theory (DFT), are crucial for predicting and understanding these properties. For a series of theoretically designed non-fullerene derivatives, the first hyperpolarizability (βtotal) and second-order hyperpolarizability (⟨γ⟩) were calculated, showing that the presence of electron-withdrawing nitro groups significantly enhances the NLO response. nih.gov Studies on p-nitroaniline have also extensively investigated its first hyperpolarizability, showing a significant solvation shift when moving from the gas phase to a solution. rug.nl The insertion of nitrogen atoms into the π-bridge of stilbene-like molecules, which include benzylideneanilines, has been shown to modulate the first hyperpolarizability, an effect rationalized using a two-level model. rsc.org

These findings suggest that this compound, with its donor-π-acceptor structure, would possess a large first-order hyperpolarizability (β). The specific placement of the methyl and nitro groups on the aniline ring influences the molecule's electronic structure and, consequently, its NLO properties.

Terahertz (THz) Wave Generation Potential

Phase-Matching Conditions for Efficient THz Wave Generation

Without experimental or theoretical data, any article on this subject would be speculative and would not meet the required standards of scientific accuracy. Further research would be required to determine if this compound possesses properties suitable for terahertz wave generation.

Applications of N Benzylidene 2 Methyl 3 Nitroaniline in Materials Science and Photonics

Utilization in Liquid Crystal Systems

There is a notable lack of specific experimental data in the current scientific literature regarding the use of N-benzylidene-2-methyl-3-nitroaniline as a dopant in liquid crystal systems. Research into enhancing the electro-optical properties of liquid crystals has often focused on structurally similar, but distinct, compounds.

Impact of this compound as a Dopant on Electro-optical Properties of Liquid Crystals

No specific studies detailing the impact of this compound on the electro-optical properties of liquid crystals were identified in the reviewed literature. The push-pull nature of its structure is a feature often sought in liquid crystal dopants to modify properties such as dielectric anisotropy and threshold voltage. vulcanchem.com However, without experimental data, any potential effects remain theoretical for this specific compound.

Influence on Switching Speeds and Dielectric Anisotropy of Liquid Crystal Mixtures

Similarly, there is no available research data on the specific influence of this compound on the switching speeds or dielectric anisotropy of liquid crystal mixtures. While studies on analogous compounds have shown significant improvements in these areas, such findings cannot be directly attributed to this compound.

Potential in Photonic Devices and Optoelectronics

The potential of this compound in photonics and optoelectronics is inferred from its structural characteristics, but specific research and development are not widely documented.

Development of High-Efficiency NLO Materials

The development of this compound as a high-efficiency nonlinear optical (NLO) material has not been specifically reported. Organic molecules with donor-π-acceptor structures are often candidates for NLO applications due to their potential for large second-order hyperpolarizability. nih.gov Theoretical frameworks suggest that nitro groups, acting as strong electron acceptors, can enhance NLO properties in organic compounds. nih.gov However, experimental validation for this compound is not present in the available literature.

Fabrication of THz Emitters and Detectors

There are no published studies on the fabrication of Terahertz (THz) emitters and detectors using this compound. Research in this area has successfully utilized other organic crystals, such as N-benzyl-2-methyl-4-nitroaniline (BNA), for powerful THz wave generation. optica.org While structural similarities might suggest potential, no specific investigations into the THz properties of this compound have been documented.

General Applications as Organic Functional Materials

While specific data in the fields of liquid crystals and photonics is sparse, this compound, also referred to in some literature as 2-methyl-N-(3-nitrobenzylidene)aniline (MNBA), has been synthesized and investigated as a functional organic material for corrosion inhibition. researchgate.net

A study focused on its performance as a corrosion inhibitor for mild steel in a 1 M HCl solution demonstrated its effectiveness. researchgate.net The research employed potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to evaluate its protective properties. The results indicated that the compound functions as an efficient corrosion inhibitor, with its inhibition efficiency increasing with concentration. researchgate.net The study concluded that MNBA followed the Langmuir adsorption isotherm, suggesting the formation of a protective layer on the metal surface through both physisorption and chemisorption mechanisms. researchgate.net

The table below summarizes the electrochemical impedance spectroscopy (EIS) parameters for mild steel in the presence of varying concentrations of this compound (MNBA) at 30°C.

| Concentration (ppm) | Rct (Ω cm2) | Cdl (μF cm-2) | Inhibition Efficiency η (%) |

| 0 | 44.1 | 149.7 | - |

| 25 | 134.7 | 49.3 | 67.3 |

| 50 | 258.9 | 25.8 | 83.0 |

| 75 | 398.2 | 16.8 | 88.9 |

| 100 | 487.6 | 13.7 | 90.9 |

| Data sourced from a study on the compound's use as a corrosion inhibitor, where it is named MNBA. researchgate.net |

This application highlights its role as a functional organic material, leveraging its molecular structure for surface protection, an area of materials science distinct from photonics and liquid crystals.

Future Research Directions and Outlook for N Benzylidene 2 Methyl 3 Nitroaniline

Design and Synthesis of N-benzylidene-2-methyl-3-nitroaniline Derivatives with Tunable Optical and Electronic Properties

The synthesis of this compound itself is expected to follow standard Schiff base condensation chemistry, reacting 2-methyl-3-nitroaniline (B147196) with benzaldehyde (B42025). vulcanchem.comnih.gov A significant area for future research lies in the systematic synthesis of a library of its derivatives to fine-tune the material's properties. By introducing various electron-donating or electron-withdrawing substituents onto the benzylidene ring, researchers can modulate the intramolecular charge transfer characteristics, which directly influence the optical and electronic behavior.

For instance, adding strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to the para-position of the benzylidene ring would enhance the "push-pull" nature of the molecule, potentially increasing its nonlinear optical response. Conversely, adding electron-withdrawing groups (e.g., -CN, -NO₂) could alter the electronic absorption spectra and redox potentials.

Table 1: Proposed Derivatives and Their Potential Influence on Properties

| Derivative Name | Substituent on Benzylidene Ring | Expected Effect on Properties |

| N-(4-methoxybenzylidene)-2-methyl-3-nitroaniline | -OCH₃ (methoxy) | Enhanced electron donation, potential increase in NLO activity, red-shift in UV-Vis absorption. |

| N-(4-cyanobenzylidene)-2-methyl-3-nitroaniline | -CN (cyano) | Increased electron-withdrawing character, blue-shift in UV-Vis absorption, altered redox potential. |

| N-(4-(dimethylamino)benzylidene)-2-methyl-3-nitroaniline | -N(CH₃)₂ (dimethylamino) | Strong electron donation, significant enhancement of NLO properties. |

| N-(4-nitrobenzylidene)-2-methyl-3-nitroaniline | -NO₂ (nitro) | Strong electron withdrawal, potential for unique solid-state packing and electronic properties. |

The synthesis would likely involve refluxing the appropriate substituted benzaldehyde with 2-methyl-3-nitroaniline in a solvent like ethanol (B145695). nih.gov The purity and structure of these new derivatives would be confirmed using standard techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, FT-IR). arcjournals.orgresearchgate.net

Investigation of Metal Coordination Complexes of this compound and their Spectroscopic and Structural Properties

Schiff bases are exceptional ligands for forming stable complexes with a wide range of metal ions. semanticscholar.orgresearchgate.net The this compound molecule possesses at least one primary coordination site: the nitrogen atom of the azomethine (-CH=N-) group. semanticscholar.orgresearchgate.net The oxygen atoms of the nitro group could also potentially participate in coordination, allowing for monodentate, bidentate, or bridging ligation behavior.

Future research should focus on synthesizing and characterizing complexes with various transition metals, such as Ni(II), Cu(II), Sn(II), and Pb(II). researchgate.netnih.gov The synthesis would typically involve mixing the ligand solution with a metal salt solution in a suitable solvent like methanol (B129727) or DMSO. arcjournals.orgresearchgate.net

Characterization of these complexes would yield valuable insights. Molar conductivity measurements can determine if the complexes are electrolytic or non-electrolytic in nature. researchgate.netnih.gov Magnetic susceptibility studies can help elucidate the geometry of the complex (e.g., octahedral, square planar). researchgate.netnih.gov Spectroscopic analysis is crucial for confirming coordination.

Table 2: Expected Spectroscopic Shifts Upon Metal Complexation

| Spectroscopic Technique | Key Functional Group | Expected Change Upon Coordination | Rationale |

| FT-IR | Azomethine (C=N) | Shift in stretching frequency (typically to a lower wavenumber) | Indicates the involvement of the imine nitrogen in bonding with the metal ion. semanticscholar.orgresearchgate.net |

| UV-Visible | n-π* and π-π* | Shift in absorption bands (bathochromic or hypsochromic) | Coordination alters the electronic energy levels of the ligand's chromophores. semanticscholar.org |

| ¹H NMR | Azomethine proton (-CH=N-) | Shift in chemical signal (typically downfield) | Changes in the electronic environment around the proton upon complexation. researchgate.netsemanticscholar.org |

Exploration of this compound in Advanced Spectroscopic Techniques (e.g., Ultrafast Spectroscopy)

Given the potential for nonlinear optical activity analogous to BNA, a key future direction is the investigation of this compound using advanced spectroscopic methods. researchgate.net Research on BNA has shown it to be a promising material for the generation of coherent and tunable terahertz (THz) waves through optical rectification. researchgate.netresearchgate.netresearchgate.net Therefore, subjecting high-quality single crystals of this compound and its derivatives to similar experimental setups is a logical and promising step. This could open up applications in THz imaging and frequency-domain spectroscopy. researchgate.net

Furthermore, ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, should be employed. These methods can probe the excited-state dynamics of the molecule on extremely short timescales. This would allow researchers to map the energy relaxation pathways, determine the lifetimes of excited states, and understand the processes of intersystem crossing and internal conversion. This fundamental photophysical information is critical for designing more efficient molecules for optical applications.

Development of Advanced Theoretical Models for Deeper Understanding of Structure-Property Relationships in this compound and its Analogues

To complement and guide experimental work, the development of robust theoretical models is essential. Computational chemistry methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide profound insights into the structure-property relationships of this compound and its derivatives.

These theoretical models can be used to:

Predict Molecular Geometry: Calculate the most stable conformations, including the dihedral angle between the aromatic rings, which is known to influence solid-state packing and electronic conjugation. nih.goviucr.org

Simulate Spectroscopic Data: Predict FT-IR vibrational frequencies and UV-Visible electronic absorption spectra, which can be directly compared with experimental results to validate the theoretical model. semanticscholar.org

Calculate Electronic Properties: Determine frontier molecular orbital energies (HOMO-LUMO gap), dipole moments, and molecular electrostatic potential maps. These calculations help explain the electronic structure and reactivity of the molecule and its derivatives.

Analyze Intermolecular Interactions: Employ techniques like Hirshfeld surface analysis to visualize and quantify the intermolecular forces (e.g., hydrogen bonds, π–π stacking) that govern the crystal packing. nih.goviucr.org Understanding these interactions is crucial as they significantly impact the bulk properties of the material.

By creating a synergistic loop between synthesis, advanced spectroscopic characterization, and theoretical modeling, researchers can efficiently design and screen new derivatives of this compound with optimized properties for targeted applications in materials science.

Q & A

Q. Table 1: Solvent Systems for Crystallization

| Solvent Ratio (v/v) | Purity (%) | Crystal Morphology | Reference |

|---|---|---|---|

| Ethanol:Benzene (3:1) | 98.5 | Needle-like | |

| Methanol:DCM (2:1) | 95.2 | Plate-like |

What advanced spectroscopic techniques are critical for characterizing the electronic structure of this compound?

Answer:

- FTIR : Confirm the imine (C=N) stretch at 1600–1650 cm⁻¹ and nitro (NO₂) asymmetric stretch at 1520 cm⁻¹ .

- NMR : The imine proton resonates as a singlet at δ 8.2–8.5 ppm (¹H NMR, DMSO-d₆). Aromatic protons show splitting patterns consistent with substituent positions .

- X-ray Diffraction : Resolves crystal packing and confirms dihedral angles between the benzylidene and nitroaniline moieties. Data for analogous compounds suggest a planar configuration .

How can computational methods resolve contradictions in reported electronic properties of nitro-substituted Schiff bases?

Answer:

Conflicting data on electron-withdrawing effects of the nitro group can be addressed via:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps. For example, nitro groups reduce HOMO energy by ~1.2 eV compared to non-nitro analogs .

- Solvatochromic Studies : Compare experimental UV-Vis spectra (λmax shifts in polar vs. nonpolar solvents) with time-dependent DFT (TD-DFT) simulations .

What experimental strategies assess the thermal and photostability of this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (~220–240°C) indicate thermal stability. Compare with differential scanning calorimetry (DSC) for phase transitions .

- Photodegradation Studies : Expose samples to UV light (λ = 365 nm) and monitor degradation via HPLC. Nitro groups may accelerate photolysis; use amber vials for storage .

How can researchers reconcile discrepancies in biological activity reports for nitroaniline-derived Schiff bases?

Answer:

- Purity Validation : Use HPLC (C18 column, acetonitrile:water 60:40) to confirm >98% purity. Impurities from incomplete condensation (e.g., residual 2-methyl-3-nitroaniline) may skew bioassay results .

- Dose-Response Reproducibility : Test across multiple cell lines (e.g., HeLa, MCF-7) with standardized MTT assays. Control for solvent cytotoxicity (e.g., DMSO <0.1% v/v) .

What methodologies evaluate the coordination chemistry of this compound with transition metals?

Answer:

- Synthesis of Metal Complexes : React the Schiff base with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in methanol. Monitor complexation via UV-Vis (d-d transitions at 600–800 nm for Cu(II)) .

- Magnetic Susceptibility : Use SQUID magnetometry to assess paramagnetic behavior. Antiferromagnetic coupling is common in dimeric Cu(II) complexes .

Q. Table 2: Metal Complex Properties

| Metal Ion | Stoichiometry (Ligand:Metal) | λmax (nm) | Magnetic Moment (μB) |

|---|---|---|---|

| Cu(II) | 2:1 | 650 | 1.73 |

| Ni(II) | 1:1 | 580 | 3.20 |

How do solvent polarity and substituent effects influence the supramolecular structure of this compound?

Answer:

- Single-Crystal Analysis : Compare structures grown from polar (DMSO) vs. nonpolar (toluene) solvents. Polar solvents enhance π-π stacking interactions .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O nitro interactions contribute 12–15% to crystal packing) .

What mechanistic insights explain the regioselectivity in the formation of this compound?

Answer:

- Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via LC-MS. The nitro group’s meta-directing effect favors Schiff base formation at the para position relative to the methyl group .

- Isotopic Labeling : Use ¹⁵N-labeled aniline to track imine nitrogen migration via 2D NMR (HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.